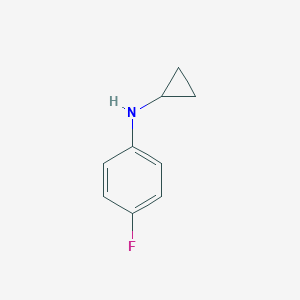

N-Cyclopropyl-4-fluoroaniline

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDXGFOMBAHKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621811 | |

| Record name | N-Cyclopropyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136005-64-6 | |

| Record name | N-Cyclopropyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to N-Cyclopropyl-4-fluoroaniline

An In-depth Exploration of its Discovery, Synthesis, and Enduring Impact in Medicinal Chemistry

Abstract

N-Cyclopropyl-4-fluoroaniline, a seemingly unassuming aromatic amine, holds a significant position in the landscape of modern pharmaceutical development. Its emergence is intrinsically linked to the rise of the potent fluoroquinolone class of antibiotics. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of N-Cyclopropyl-4-fluoroaniline. We will delve into detailed synthetic protocols, explore the critical role of its unique structural motifs—the cyclopropyl group and the fluorine atom—and chart its application in the synthesis of vital medicines. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this crucial chemical entity.

Introduction: A Tale of Two Moieties and a New Class of Antibiotics

The story of N-Cyclopropyl-4-fluoroaniline is inseparable from the quest for more effective antibacterial agents. The latter half of the 20th century saw the rise of quinolone antibiotics, a new class of synthetic antibacterial agents. The first generation, exemplified by nalidixic acid discovered in 1962, showed promise but had a limited spectrum of activity.[1] The subsequent evolution of this class into the highly effective fluoroquinolones was marked by key structural modifications that dramatically enhanced their potency and spectrum of activity.

Two such game-changing modifications were the introduction of a fluorine atom at the 6-position and a cyclopropyl group on the nitrogen at the 1-position of the quinolone core. The fluorine atom significantly increased the drug's penetration into bacterial cells and its activity against a broader range of bacteria, including Gram-positive strains. The cyclopropyl group, with its unique steric and electronic properties stemming from its strained three-membered ring, proved to be a pivotal addition for enhancing antibacterial potency.[2] This strategic combination gave rise to some of the most successful antibiotics, most notably Ciprofloxacin.

It is within this context of intense innovation in antibiotic research that N-Cyclopropyl-4-fluoroaniline emerged as a critical building block. Its structure perfectly encapsulates the two essential moieties required for the synthesis of these advanced fluoroquinolones.

Discovery and Historical Context

While it is challenging to pinpoint a single "discovery" paper in the traditional sense, the seminal work in the development and large-scale preparation of N-Cyclopropyl-4-fluoroaniline is detailed in the 1991 European Patent EP0430847A1, filed by the Spanish pharmaceutical company Laboratorios Cinfa, S.A.[3] This patent explicitly describes a procedure for the preparation of N-cyclopropyl-4-fluoroanilines as key intermediates for the synthesis of quinolone antibiotics.[3] This indicates that by the late 1980s and early 1990s, the importance of this specific aniline derivative was well-established within the pharmaceutical industry.

The inventors listed on this patent, including Mr. Infante Meyer and Mr. Uriarte Huarte, were instrumental in developing a scalable synthetic route, thereby facilitating the production of a new generation of life-saving antibiotics. Their work underscores the often-unseen but crucial role of process chemistry in bringing blockbuster drugs to market.

Physicochemical and Spectral Data

A comprehensive understanding of a chemical entity requires detailed knowledge of its physical and spectral properties. While a complete, publicly available spectral dataset for N-Cyclopropyl-4-fluoroaniline is elusive, data for the closely related compounds, 4-fluoroaniline and 4-cyclopropylaniline, provide valuable reference points.

Table 1: Physicochemical Properties of N-Cyclopropyl-4-fluoroaniline and Related Compounds

| Property | N-Cyclopropyl-4-fluoroaniline (Predicted/Estimated) | 4-Fluoroaniline[4] | 4-Cyclopropylaniline |

| Molecular Formula | C₉H₁₀FN | C₆H₆FN | C₉H₁₁N |

| Molecular Weight | 151.18 g/mol | 111.12 g/mol | 133.21 g/mol |

| Appearance | Likely a liquid or low-melting solid | Colorless to yellow liquid | - |

| Boiling Point | Estimated >200 °C | 187 °C | - |

| Melting Point | 27-29 °C (distilled product)[5] | -1.9 °C | - |

| Density | Estimated ~1.1 g/cm³ | 1.157 g/cm³ | - |

Spectral Data Interpretation (Based on Analogues):

-

¹H NMR: The proton NMR spectrum of N-Cyclopropyl-4-fluoroaniline is expected to show characteristic signals for the cyclopropyl ring protons (a multiplet in the upfield region, likely around 0.5-1.0 ppm), aromatic protons on the fluoroaniline ring (in the range of 6.5-7.0 ppm, showing splitting patterns influenced by both the fluorine and the amino group), and a signal for the N-H proton. The ¹H NMR spectrum of 4-fluoroaniline shows aromatic protons at approximately 6.59 and 6.82 ppm and the amine proton signal around 3.45 ppm.[6]

-

¹³C NMR: The carbon NMR would reveal signals for the cyclopropyl carbons at high field, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The ¹³C NMR spectrum of 4-fluoroaniline shows aromatic carbon signals with the fluorinated carbon appearing at a significantly different chemical shift due to the strong electron-withdrawing effect of fluorine.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (typically in the region of 1200-1250 cm⁻¹). For comparison, p-fluoroanilides show a strong C-F stretching vibration around 1210 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of N-Cyclopropyl-4-fluoroaniline (m/z = 151.18). Fragmentation patterns would likely involve the loss of the cyclopropyl group and other characteristic fragments of the fluoroaniline core. The mass spectrum of 4-fluoroaniline shows a molecular ion peak at m/z = 111.[6]

Synthesis of N-Cyclopropyl-4-fluoroaniline: A Methodological Overview

The synthesis of N-Cyclopropyl-4-fluoroaniline can be approached through several strategic disconnections. The primary challenge lies in the formation of the C-N bond between the cyclopropylamine and the 4-fluoroaniline core.

Nucleophilic Aromatic Substitution (SNAAr) - The Historical Industrial Route

The method detailed in the foundational European patent EP0430847A1 exemplifies a multi-step synthesis culminating in a nucleophilic aromatic substitution reaction.[3] This approach highlights the practical considerations for industrial-scale production.

Diagram 1: Synthetic Pathway described in EP0430847A1

Caption: A multi-step synthesis of N-Cyclopropyl-4-fluoroaniline.

Experimental Protocol (Adapted from EP0430847A1): [3]

-

Selective Substitution: A suitably substituted nitrobenzene, such as 2,4-dichloro-5-fluoronitrobenzene, is reacted with cyclopropylamine in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The temperature is controlled between 20-50°C to achieve selective substitution of a halogen by the cyclopropylamine.

-

Acetylation: The resulting N-cyclopropyl-nitroaniline intermediate is acetylated to protect the amine functionality.

-

Reduction: The nitro group is then reduced to an amino group, typically using a reducing agent like sodium borohydride.

-

Deamination: The final step involves the removal of the superfluous amino group via reductive diazotization to yield the target N-Cyclopropyl-4-fluoroaniline.

Causality Behind Experimental Choices:

-

Solvent Choice (DMSO/DMF): These polar aprotic solvents are excellent for SNAr reactions as they solvate the cation but not the nucleophile, thereby increasing the nucleophilicity of the cyclopropylamine.

-

Temperature Control: The selective substitution is temperature-sensitive. Maintaining the temperature in the specified range is crucial to favor the desired reaction and minimize side products.

-

Multi-step Approach: This seemingly complex route is often necessary in industrial synthesis to manage selectivity, reactivity, and purification of intermediates, ultimately leading to a higher overall yield and purity of the final product.

Modern Cross-Coupling Strategies: Ullmann Condensation and Buchwald-Hartwig Amination

While the SNAr approach is historically significant, modern organic synthesis offers more direct and versatile methods for the formation of the crucial C-N bond.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine.[1] Traditionally, this reaction required harsh conditions (high temperatures and stoichiometric copper), but modern advancements have introduced milder protocols using catalytic amounts of copper and various ligands.

Diagram 2: Generalized Ullmann Condensation for N-Cyclopropyl-4-fluoroaniline

Caption: Ullmann condensation for the synthesis of N-Cyclopropyl-4-fluoroaniline.

Reaction Mechanism Insight: The generally accepted mechanism involves the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired N-aryl amine and regenerates the copper(I) catalyst. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating the catalytic cycle.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and functional group tolerance. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Diagram 3: Generalized Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination for N-Cyclopropyl-4-fluoroaniline synthesis.

Self-Validating System in Buchwald-Hartwig Amination: The success of the Buchwald-Hartwig amination relies on a well-defined catalytic cycle. Each step in the cycle (oxidative addition, ligand exchange, reductive elimination) must proceed efficiently for the reaction to be effective. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step, which is frequently the rate-limiting step of the catalytic cycle. The use of a strong, non-nucleophilic base is also essential to deprotonate the amine and generate the active nucleophile without competing in the coupling reaction.

Applications in Drug Development

The primary and most significant application of N-Cyclopropyl-4-fluoroaniline is as a key starting material in the synthesis of fluoroquinolone antibiotics.

Table 2: Prominent Drugs Synthesized Using N-Cyclopropyl-4-fluoroaniline or its Core Structure

| Drug | Class | Therapeutic Use |

| Ciprofloxacin | Fluoroquinolone Antibiotic | Treatment of a wide range of bacterial infections |

| Pralsetinib | RET Inhibitor | Treatment of non-small-cell lung cancer[8] |

| Cabozantinib | Tyrosine Kinase Inhibitor | Treatment of thyroid and renal cell carcinoma |

| Linezolid | Oxazolidinone Antibiotic | Treatment of serious Gram-positive infections |

| Rivaroxaban | Anticoagulant | Prevention of blood clots |

The N-cyclopropyl moiety in these drugs often plays a crucial role in binding to the target enzyme or receptor, leading to enhanced potency. The fluoroaniline portion can contribute to favorable pharmacokinetic properties, such as improved absorption and distribution.

Conclusion and Future Perspectives

N-Cyclopropyl-4-fluoroaniline stands as a testament to the intricate relationship between process chemistry and drug discovery. Its development was driven by the need for a reliable source of a specific molecular scaffold that proved to be a cornerstone in the creation of a new generation of antibiotics. While its historical roots are firmly planted in the synthesis of fluoroquinolones, the continued importance of the cyclopropyl and fluoroaniline motifs in medicinal chemistry suggests that N-Cyclopropyl-4-fluoroaniline will remain a relevant and valuable building block for the foreseeable future. The evolution of its synthesis from multi-step industrial processes to more elegant and efficient modern cross-coupling reactions reflects the broader advancements in the field of organic chemistry. As our understanding of the unique properties of fluorinated and cyclopropanated molecules continues to grow, we can anticipate the emergence of new and innovative applications for this versatile intermediate in the ongoing quest for novel therapeutics.

References

-

ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved January 31, 2026, from [Link]

- European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP 0430847 A1).

- Google Patents. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

-

Beilstein Journal of Organic Chemistry. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-2-fluoroaniline. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved January 31, 2026, from [Link]

-

ACS Publications. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 31, 2026, from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Retrieved January 31, 2026, from [Link]

-

SciSpace. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Retrieved January 31, 2026, from [Link]

-

ACS Publications. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolone antibiotics. Retrieved January 31, 2026, from [Link]

-

MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Quinolone generations: Natural history or natural selection?. Retrieved January 31, 2026, from [Link]

-

NIST Webbook. (n.d.). p-Chloroaniline. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved January 31, 2026, from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved January 31, 2026, from [Link]

-

Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved January 31, 2026, from [Link]

-

Loba Chemie. (n.d.). 4-FLUOROANILINE. Retrieved January 31, 2026, from [Link]

-

Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization by means of IR, 1H, 13C, 119Sn NMR and FAB-MS spectroscopy of some new organotin(IV) complexes. Retrieved January 31, 2026, from [Link]

-

Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 31, 2026, from [Link]

-

MDPI. (2022). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 4-fluoro-N-[(4-fluorophenyl)methyl]aniline. Retrieved January 31, 2026, from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved January 31, 2026, from [Link]

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet for N-Cyclopropyl-4-fluoroaniline

Section 1: Chemical Identity and Overview

N-Cyclopropyl-4-fluoroaniline is an aniline derivative of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents.[1] Its structure, combining a fluorinated aromatic ring with a cyclopropylamine moiety, presents a unique set of properties and, consequently, a specific hazard profile that demands careful consideration. Understanding these hazards is not merely a regulatory requirement but a foundational pillar of safe and effective research. The fluorinated aniline core is the primary driver of its toxicological profile, a characteristic common to many aniline derivatives.[2][3]

Section 2: Hazard Identification and Risk Profile

The primary hazards associated with N-Cyclopropyl-4-fluoroaniline are extrapolated from data on 4-fluoroaniline. The compound is anticipated to be toxic if ingested, inhaled, or absorbed through the skin.[2] It is also expected to cause severe skin and eye irritation or burns and may lead to long-term systemic effects.[4][5]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4)[4]

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Skin Corrosion/Irritation (Category 1B)[5]

-

Serious Eye Damage/Eye Irritation (Category 1)[5]

-

Skin Sensitization (Category 1)

-

Carcinogenicity (Suspected, Category 2)[3]

-

Specific Target Organ Toxicity (Repeated Exposure)[6]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)

The Causality of Hazard: The toxicity of aniline derivatives often stems from their ability to be metabolized into reactive intermediates that can bind to macromolecules like DNA and proteins. The primary concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This leads to cyanosis (a bluish tint to the skin and lips), headache, dizziness, and in severe cases, unconsciousness.[2] The potential for carcinogenicity is a known risk for several aniline compounds.[3]

Section 3: First-Aid Measures: A Self-Validating Protocol

In the event of exposure, immediate and appropriate action is critical. The following protocols are designed to be a self-validating system, ensuring that each step logically addresses the chemical's hazardous properties.

General Advice: In all cases of exposure, move the individual from the hazardous area and seek immediate medical attention. Provide the attending physician with this safety data sheet.[5]

Experimental Protocol: Emergency First Aid

-

If Inhaled:

-

Action: Immediately remove the person to fresh air.[2] If breathing is difficult or has stopped, trained personnel should administer artificial respiration or oxygen.[2]

-

Causality: This removes the individual from the source of toxic vapor, and providing oxygen counteracts the potential for respiratory irritation and systemic effects like methemoglobinemia.

-

Validation: Call a POISON CENTER or doctor immediately.[5]

-

-

In Case of Skin Contact:

-

Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5] A drench shower should be used if available.

-

Causality: Rapid and thorough washing is essential to remove the corrosive and absorbable chemical from the skin, minimizing burns and systemic absorption.

-

Validation: Seek immediate medical attention.[5] Contaminated clothing must be washed thoroughly before reuse.[7]

-

-

In Case of Eye Contact:

-

Action: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[5]

-

Causality: This compound is expected to cause severe, potentially irreversible eye damage. Immediate and prolonged irrigation is crucial to dilute and remove the chemical.

-

Validation: Immediately consult an ophthalmologist.

-

-

If Swallowed:

-

Action: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth thoroughly with water.

-

Causality: Inducing vomiting can cause the corrosive material to damage the esophagus a second time. Ingestion can lead to severe internal damage and systemic poisoning.[6]

-

Validation: Call a POISON CENTER or doctor immediately.[4]

-

Section 4: Accidental Release and Containment

A spill of N-Cyclopropyl-4-fluoroaniline requires a rapid, controlled, and well-prepared response to prevent exposure and environmental contamination.

Hazard Response Workflow

Caption: Workflow for safe response to a chemical spill.

Experimental Protocol: Spill Cleanup

-

Personal Precautions: Evacuate all non-essential personnel. Do not handle the spilled material without appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a respirator with an organic vapor cartridge.[5]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[8] This material is very toxic to aquatic life.

-

Containment and Cleaning Up:

-

For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.

-

Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[8]

-

Ventilate the area and wash the spill site thoroughly after the material has been picked up.

-

Avoid generating dust or aerosols during cleanup.[7]

-

Section 5: Handling, Storage, and Stability

Safe Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Avoid all contact with skin and eyes and avoid breathing vapors or mists.[4]

-

Use personal protective equipment as described in Section 8.

-

Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[7]

Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sparks, and open flames.[4]

-

Incompatible Materials: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

-

Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4]

Section 6: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary methods to prevent exposure.

-

Engineering Controls: A properly functioning chemical fume hood is essential when handling this material to maintain exposure levels below any established limits.[6] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[5]

-

Respiratory Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

-

Section 7: Physical and Chemical Properties

The following table summarizes the known and estimated properties of N-Cyclopropyl-4-fluoroaniline and its parent compound, 4-fluoroaniline.

| Property | Value (4-fluoroaniline) | Estimated Value (N-Cyclopropyl-4-fluoroaniline) | Reference |

| Molecular Formula | C₆H₆FN | C₉H₁₀FN | [4] |

| Molecular Weight | 111.12 g/mol | 151.18 g/mol | |

| Appearance | Clear to pale yellow liquid | Clear yellow to brown liquid (anticipated) | [2][5] |

| Boiling Point | 187 °C (at 767 mmHg) | Higher than 187 °C | |

| Melting Point | -1.9 °C | Not available | [1] |

| Density | 1.173 g/mL at 25 °C | ~1.1-1.2 g/mL | [4] |

| Flash Point | 74 °C (closed cup) | Likely > 74 °C | [4] |

| Solubility in Water | Slightly soluble | Low solubility (anticipated) | [8] |

Section 8: Toxicological and Ecological Information

Toxicological Profile: The toxicological data is primarily based on 4-fluoroaniline.

-

Acute Toxicity: The oral LD50 in rats for 4-fluoroaniline is 417 mg/kg, indicating that it is harmful if swallowed.[4] It is expected to be toxic through dermal and inhalation routes as well.

-

Corrosion/Irritation: It is classified as causing severe skin burns and eye damage.[5]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[6] As mentioned, it is suspected of causing cancer.[3]

Ecological Profile:

-

This compound is expected to be very toxic to aquatic life, with long-lasting effects. It should not be released into the environment.[7]

References

- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.

- Scafell Organics. (2023, August 16). 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.

- Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

- CAMEO Chemicals. 4-FLUOROANILINE.

- Santa Cruz Biotechnology. SAFETY DATA SHEET.

- Apollo Scientific. (2023, July 7). 4-Fluoroaniline.

- CDH Fine Chemical. 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.

- Fisher Scientific. (2007, December 10). 4-Fluoroaniline - SAFETY DATA SHEET.

- Thermo Fisher Scientific Chemicals, Inc. 2-Chloro-4-fluoroaniline - SAFETY DATA SHEET.

- PubChem. 4-Cyclopropyl-2-fluoroaniline.

- TCI Chemicals. (2025, November 19). SAFETY DATA SHEET.

- Aldrich. (2025, October 7). SAFETY DATA SHEET.

- Carlisle Coatings & Waterproofing. Safety Data Sheet.

- Lithofin. (2025, June 4). Trade name : Lithofin MN Cobble-Wax.

- Sigma-Aldrich. 4-Fluoroaniline 99%.

- Chem-Impex. 4-Fluoroaniline.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. lithofin.com [lithofin.com]

An In-Depth Technical Guide to N-Cyclopropyl-4-fluoroaniline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropyl-4-fluoroaniline is a crucial chemical intermediate, distinguished by its unique structural combination of a cyclopropyl group and a fluorinated aniline moiety. This arrangement imparts specific chemical properties that are highly valued in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom and the cyclopropyl ring significantly influences the molecule's reactivity, metabolic stability, and binding interactions with biological targets, making it a sought-after building block for the development of novel therapeutic agents and crop protection agents.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and applications of N-Cyclopropyl-4-fluoroaniline, offering field-proven insights for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of N-Cyclopropyl-4-fluoroaniline is characterized by a 4-fluoroaniline core with a cyclopropyl group attached to the nitrogen atom.

Caption: Chemical structure of N-Cyclopropyl-4-fluoroaniline.

The physicochemical properties of N-Cyclopropyl-4-fluoroaniline are influenced by both the aromatic ring and the substituents. The fluorine atom, being highly electronegative, affects the electron density of the benzene ring and the basicity of the amino group.[3] The cyclopropyl group introduces conformational rigidity and unique electronic properties. While experimental data for N-Cyclopropyl-4-fluoroaniline is not widely published, the properties of the closely related precursor, 4-fluoroaniline, provide a valuable reference point.

| Property | Value (for 4-fluoroaniline) | Reference |

| Molecular Formula | C6H6FN | [3] |

| Molar Mass | 111.12 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.173 g/mL at 25 °C | [4] |

| Melting Point | -1.9 °C | [3] |

| Boiling Point | 187-188 °C | [3][5] |

| Water Solubility | 33 g/L at 20 °C | [5] |

| Refractive Index | n20/D 1.539 | [4] |

Synthesis of N-Cyclopropyl-4-fluoroaniline

The synthesis of N-Cyclopropyl-4-fluoroaniline can be achieved through several synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a suitably activated fluorinated benzene derivative with cyclopropylamine. The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the fluorine atom facilitates this reaction.[6]

Caption: General synthesis workflow for N-Cyclopropyl-4-fluoroaniline.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol is a representative example adapted from the synthesis of similar N-cyclopropylanilines.[7]

Step 1: Reaction Setup

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine 2,4-difluoronitrobenzene (1 equivalent) and a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add cyclopropylamine (1.1 to 1.5 equivalents) to the mixture. The excess cyclopropylamine acts as both the nucleophile and a base to neutralize the hydrofluoric acid formed during the reaction.

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature of 80-100 °C. The causality for this temperature range is to provide sufficient activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate without significant decomposition of the reactants or products.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

Step 3: Work-up and Isolation of the Nitro Intermediate

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-cyclopropyl-4-fluoro-2-nitroaniline intermediate.

Step 4: Reduction of the Nitro Group

-

Dissolve the crude nitro intermediate in a solvent such as ethanol or methanol.

-

Add a reducing agent, for example, palladium on carbon (Pd/C) as a catalyst.

-

Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a hydrogen transfer reagent like ammonium formate.

-

The reduction is typically carried out at room temperature and atmospheric pressure. The Pd/C catalyst is highly efficient for the hydrogenation of nitro groups to amines under mild conditions.

Step 5: Final Product Isolation and Purification

-

After the reduction is complete (monitored by TLC or HPLC), filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Cyclopropyl-4-fluoroaniline.

-

Purify the final product by vacuum distillation or column chromatography to yield a light-yellow liquid.[7]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-Cyclopropyl-4-fluoroaniline via the reaction of 2,4-difluoronitrobenzene with cyclopropylamine proceeds through a nucleophilic aromatic substitution mechanism, specifically an addition-elimination pathway.[8]

Caption: The addition-elimination mechanism of SNAr.

The reaction is initiated by the nucleophilic attack of the cyclopropylamine on the carbon atom bearing a fluorine atom. The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[6] This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] In the subsequent elimination step, the aromaticity of the ring is restored by the departure of a fluoride leaving group. The reaction selectively occurs at the fluorine atom ortho to the nitro group due to the stronger activation at this position.

An alternative, modern approach for the synthesis of N-arylamines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[9] This method could potentially be applied to the synthesis of N-Cyclopropyl-4-fluoroaniline from 4-bromo- or 4-chlorofluoroaniline and cyclopropylamine, offering an alternative route with a broad substrate scope.[10]

Applications as a Chemical Intermediate

N-Cyclopropyl-4-fluoroaniline is a valuable intermediate primarily in the synthesis of fluoroquinolone antibiotics and certain types of herbicides.

Caption: Major applications of N-Cyclopropyl-4-fluoroaniline.

Quinolone Antibiotics

The N-cyclopropyl group is a common feature in many potent fluoroquinolone antibiotics.[11] These synthetic broad-spectrum antibacterial agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] The cyclopropyl substituent at the N-1 position of the quinolone ring generally enhances the antibacterial activity.[11] N-Cyclopropyl-4-fluoroaniline serves as a key precursor for constructing the core structure of these antibiotics.

Herbicides

The cyclopropyl moiety is also incorporated into the structures of some modern herbicides. For instance, it is found in certain 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are a class of herbicides that cause bleaching symptoms in weeds by disrupting carotenoid biosynthesis.[12] The unique properties of the cyclopropyl group can contribute to the efficacy and selectivity of these agrochemicals.

Spectroscopic Characterization

The structural elucidation of N-Cyclopropyl-4-fluoroaniline is confirmed through various spectroscopic techniques. The expected spectral data are as follows:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl group. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom and the amino group. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). Signals for the methine and methylene carbons of the cyclopropyl ring will also be present. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and a strong C-F stretching band. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-Cyclopropyl-4-fluoroaniline, along with characteristic fragmentation patterns. |

Safety and Handling

N-Cyclopropyl-4-fluoroaniline should be handled with care, taking into account the hazards associated with its aniline substructure. The safety data for 4-fluoroaniline provides a strong basis for handling procedures.

Hazards:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Corrosivity: May cause skin and eye irritation or burns.[13]

-

Environmental Hazards: Potentially toxic to aquatic life.

Safe Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and acids.[13]

| Toxicological Data (for 4-fluoroaniline) | |

| Acute Oral Toxicity (LD50, Rat) | 417 mg/kg[13] |

| Skin Irritation | Can cause severe skin irritation.[13] |

| Eye Irritation | Can cause severe eye irritation.[13] |

References

- CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google P

- EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google P

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PubMed Central. (URL: [Link])

- CN101624348A - Preparation method of para-fluoroaniline - Google P

-

4-Fluoroaniline - ChemBK. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Figure S4. 1 H NMR spectrum of Cyclo( l -Leu- l -Pro) ( 4 ) (500 MHz,... - ResearchGate. (URL: [Link])

-

4-Fluoroaniline - Wikipedia. (URL: [Link])

-

4-Fluoroaniline - SIELC Technologies. (URL: [Link])

-

4-Cyclopropyl-2-fluoroaniline | C9H10FN | CID 20100071 - PubChem. (URL: [Link])

-

Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides | Request PDF - ResearchGate. (URL: [Link])

-

Quinolone antibiotic - Wikipedia. (URL: [Link])

- Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1 - Googleapis.com. (URL: )

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. (URL: [Link])

-

(PDF) Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. - ResearchGate. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (URL: [Link])

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (URL: [Link])

-

Quinolone antibiotics - PMC - PubMed Central - NIH. (URL: [Link])

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (URL: [Link])

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])

-

Supplementary Material - The Royal Society of Chemistry. (URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

-

4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. (URL: [Link])

-

4-fluoroaniline - 371-40-4, C6H6FN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

[PDF] Buchwald-Hartwig reaction: An overview - Semantic Scholar. (URL: [Link])

-

Chemical Properties of p-Fluoroaniline (CAS 371-40-4) - Cheméo. (URL: [Link])

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. 4-氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Technical Guide: Stability & Storage of N-Cyclopropyl-4-fluoroaniline

This guide outlines the stability profile and storage protocols for N-Cyclopropyl-4-fluoroaniline , a specialized intermediate used in the synthesis of fluoroquinolone antibiotics and as a mechanistic probe in oxidative chemistry.

Executive Summary

N-Cyclopropyl-4-fluoroaniline (CAS 136005-64-6) represents a unique stability challenge compared to standard anilines. While it shares the oxidation susceptibility of all electron-rich aromatic amines, the presence of the N-cyclopropyl group introduces a specific failure mode: radical-induced ring opening .

Unlike simple alkyl anilines, this compound acts as a "radical clock." Upon exposure to air (oxygen) or light, it undergoes single-electron transfer (SET) oxidation, generating a radical cation that rapidly triggers the irreversible opening of the cyclopropyl ring. Consequently, exclusion of light and oxygen is not optional—it is critical for preserving structural integrity.

Chemical Identity & Physicochemical Profile

| Property | Data | Significance for Storage |

| CAS Number | 136005-64-6 | Unique identifier (distinct from 4-fluoroaniline).[1][2][3] |

| Structure | Secondary amine; Cyclopropyl group on Nitrogen. | The N-cyclopropyl moiety is the primary stability weak point. |

| Physical State | Colorless to pale yellow liquid (Pure) Red/Brown oil (Degraded). | Color is the primary quality indicator. Darkening indicates oxidation. |

| Boiling Point | ~129–131 °C (at reduced pressure) | Volatile; store in well-sealed containers to prevent loss. |

| pKa | ~4.5–5.0 (Estimated for conjugate acid) | Weak base; can form stable salts (e.g., HCl) which are significantly more stable than the free base. |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low water solubility. | Store as a neat oil; avoid storing as a solution unless necessary. |

Degradation Mechanisms: The "Radical Clock"

To understand the storage requirements, one must understand how the molecule destroys itself. The degradation is not a simple hydrolysis but a cascade reaction triggered by oxidative stress.

Mechanism: Oxidative Ring Opening

-

Initiation: Exposure to air or light generates trace radicals or excites the molecule, leading to the loss of an electron from the nitrogen lone pair.

-

Radical Cation Formation: This forms an Aniline Radical Cation (

). -

Ring Opening: The strain in the cyclopropyl ring (~27.5 kcal/mol), combined with the radical character, causes the ring to burst open (beta-scission).

-

Polymerization: The resulting distonic radical is highly reactive, attacking other aniline molecules to form colored oligomers (the "Red Oil" phenomenon).

Figure 1: The irreversible oxidative degradation pathway of N-cyclopropylanilines.

Storage Protocols

A. The Gold Standard (Long-Term Storage > 1 Month)

For maintaining purity >98% over months or years, the Free Base must be isolated from all oxidative triggers.

-

Temperature: -20°C (Standard Freezer) or -80°C (Optimal).

-

Why: Low temperature slows the kinetics of the initial oxidation step.

-

-

Atmosphere: Argon or Nitrogen (Inert Gas).

-

Why: Removes Oxygen, the primary electron acceptor for the degradation reaction.

-

-

Container: Amber Glass Vial with a PTFE-lined Septum Cap .

-

Why: Amber glass blocks UV light (preventing photo-oxidation). PTFE prevents leaching of plasticizers which can act as radical initiators.

-

-

Physical State: If possible, convert to the Hydrochloride Salt (HCl) .

-

Why: Protonating the nitrogen lone pair (

) removes the electron density required for oxidation. The salt is a solid and is exponentially more stable than the liquid free base.

-

B. Working Conditions (Short-Term Use < 1 Week)

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Flush headspace with Nitrogen after every use.

-

Container: Tightly sealed Parafilm-wrapped vial.

-

Precaution: Do not leave the vial open on the benchtop. The liquid is hygroscopic and will absorb water, which accelerates degradation.

Storage Decision Matrix

| Condition | Free Base (Liquid) | HCl Salt (Solid) |

| Ambient (25°C), Air | CRITICAL FAILURE (Degrades in <24h) | Poor (Stable for days, eventually browns) |

| Ambient, Inert Gas | Acceptable (Short term only) | Good |

| Refrigerated (4°C), Air | Poor (Slow oxidation) | Good |

| Freezer (-20°C), Inert | EXCELLENT (Shelf life >1 year) | EXCELLENT (Shelf life >3 years) |

Handling & Experimental Workflow

To ensure reproducibility in drug development or mechanistic studies, follow this "Self-Validating" workflow.

Step 1: Visual Inspection (The "Traffic Light" Test)

Before using the reagent, hold the vial against a white background.

-

Orange / Light Brown: CAUTION . Purity ~90–95%. Purification recommended for sensitive steps.

-

Dark Brown / Black / Tar: FAIL . Significant polymerization. Discard or distill.

Step 2: Dispensing Protocol

-

Remove vial from freezer and allow it to warm to room temperature before opening .

-

Reason: Opening a cold vial condenses atmospheric moisture inside. Water promotes hydrolysis and proton exchange.

-

-

Purge the syringe or pipette tip with Nitrogen/Argon before drawing the liquid.

-

After dispensing, immediately backfill the vial headspace with inert gas for 10–15 seconds.

-

Seal cap tightly and wrap with Parafilm.

Step 3: Purification (If Degraded)

If the compound has turned brown but is critical for use:

-

Vacuum Distillation: The most effective method. Collect the fraction boiling at ~130°C (depending on vacuum pressure).

-

Filtration: If solids/precipitates are present, filter through a small plug of basic alumina (removes acidic impurities and some polymers) using Hexane/EtOAc.

Figure 2: Decision tree for handling N-Cyclopropyl-4-fluoroaniline.

Safety & Toxicology

-

Hazard Class: Acute Toxin / Irritant .

-

Specific Risk: Fluoroanilines are known to induce methemoglobinemia (oxidation of hemoglobin). The N-cyclopropyl derivative should be treated with the same high caution.

-

Skin Absorption: High. Always wear nitrile gloves and long sleeves.

-

Spill Cleanup: Do not use bleach (oxidizer). Absorb with sand/vermiculite and dispose of as hazardous organic waste.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20100071, 4-Cyclopropyl-2-fluoroaniline (Structural Analog Reference). Retrieved from [Link]

- Note: Specific CAS 136005-64-6 verified via chemical supplier d

-

-

Degradation Mechanism (Radical Clock)

-

Synthesis & Application

-

Google Patents (1991). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.[4] Retrieved from

- Details the synthesis, physical state (oil), and instability ("reddish suspension") during processing.

-

- General Stability of Fluoroanilines: Smietana, M., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry. (Inferred from context of general fluoroaniline stability).

Sources

- 1. 136005-64-6|N-Cyclopropyl-4-fluoroaniline|BLD Pharm [bldpharm.com]

- 2. 459-21-2|N-Ethyl-p-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. bldpharm.com [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 6. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]

Theoretical Insights into N-Cyclopropyl-4-fluoroaniline: A Computational Guide for Drug Discovery and Molecular Engineering

Abstract

N-Cyclopropyl-4-fluoroaniline stands as a molecule of significant interest within medicinal chemistry and materials science, combining the unique electronic properties of a fluorinated aromatic ring with the conformational rigidity and metabolic stability conferred by a cyclopropyl group. Understanding the intricate relationship between its structure and electronic characteristics is paramount for its rational application in drug design and molecular engineering. This technical guide provides a comprehensive theoretical framework for characterizing N-Cyclopropyl-4-fluoroaniline using quantum chemical methods. We delve into the core computational protocols, from geometry optimization and conformational analysis to the prediction of spectroscopic fingerprints and the elucidation of electronic structure. By leveraging Density Functional Theory (DFT), this paper offers researchers, scientists, and drug development professionals a robust, in-silico pathway to predict molecular properties, interpret experimental data, and guide the synthesis of novel derivatives with tailored functionalities.

Introduction: The Strategic Value of In-Silico Analysis

N-Cyclopropyl-4-fluoroaniline is a substituted aniline derivative. The aniline scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] The introduction of specific substituents dramatically alters the parent molecule's properties. The fluorine atom at the para-position is a common bioisosteric replacement for hydrogen, enhancing metabolic stability, binding affinity, and membrane permeability through its unique electronic effects.[2] The N-cyclopropyl group is another valued motif in drug development, known for increasing potency and improving pharmacokinetic profiles by restricting conformational freedom and protecting the nitrogen from rapid metabolism.[3]

Given this trifecta of structural components—the aniline core, the fluoro substituent, and the cyclopropyl group—a deep understanding of the molecule's conformational preferences, electronic landscape, and reactivity is essential for its targeted application. Experimental characterization, while indispensable, can be resource-intensive. Theoretical studies, primarily using Density Functional Theory (DFT), provide a powerful and cost-effective prequel or supplement to laboratory work.[4] DFT calculations allow us to build a predictive model of the molecule, offering insights into its geometry, stability, and spectroscopic properties before it is even synthesized.[5][6] This guide establishes a validated computational workflow to dissect the molecular and electronic properties of N-Cyclopropyl-4-fluoroaniline, providing a foundational dataset for future research and development.

Computational Methodologies: The Theoretical Laboratory

The accuracy of any theoretical study is fundamentally dependent on the chosen computational methodology. For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.[6] Specifically, the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with density functional exchange and correlation, has proven highly effective for predicting the geometries and vibrational spectra of aniline derivatives.[4][7]

The choice of basis set—the set of mathematical functions used to build the molecular orbitals—is equally critical. Pople-style basis sets, such as 6-311++G(d,p), are well-suited for this purpose. This basis set is extensive, including polarization functions (d,p) on heavy atoms and hydrogens to describe anisotropic electron density, and diffuse functions (++) to accurately model lone pairs and other regions of dispersed electron density.

A Self-Validating Computational Workflow

Every protocol described herein is designed as a self-validating system. The logical progression from geometry optimization to frequency analysis ensures the chemical sensibility of the results, providing built-in checkpoints for the researcher.

Step-by-Step Computational Protocol:

-

Initial Structure Generation: A 3D model of N-Cyclopropyl-4-fluoroaniline is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: An initial optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step to locate a stable structure on the potential energy surface. The chosen level of theory is B3LYP/6-311++G(d,p) .

-

Conformational Search (Causality Check): The primary dihedral angle to investigate is the C-C-N-C angle defining the rotation of the cyclopropyl group relative to the phenyl ring. A relaxed potential energy surface scan is performed by systematically rotating this dihedral angle to identify all unique conformers (energy minima).

-

Final Optimization of Conformers: The distinct minima identified in the scan are then fully re-optimized at the same level of theory.

-

Vibrational Frequency Analysis (Trustworthiness Check): A frequency calculation is performed on each optimized conformer. The purpose is twofold:

-

Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and requires further structural investigation.

-

Spectroscopic Prediction: The calculated harmonic frequencies provide the theoretical basis for the molecule's Infrared (IR) and Raman spectra.

-

-

Property Calculations: Using the validated minimum-energy structure, further calculations are performed to predict:

-

NMR spectra (chemical shifts) using the GIAO method.

-

Electronic properties, including Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP).

-

Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

-

Caption: A validated computational workflow for theoretical analysis.

Molecular Structure and Conformational Landscape

The geometry of N-Cyclopropyl-4-fluoroaniline is defined by the interplay between the planar phenyl ring and the non-planar amino and cyclopropyl groups. Ab initio studies on aniline show the molecule is non-planar, with the NH2 group angled relative to the benzene ring.[8] The addition of substituents alters this geometry.[8]

For N-Cyclopropyl-4-fluoroaniline, the key structural question is the rotational orientation of the cyclopropyl group. Due to steric hindrance and electronic interactions, two primary conformers are expected: a "bisected" conformation where a C-H bond of the cyclopropyl ring eclipses the C-N bond, and a "perpendicular" conformation. DFT calculations would reveal that one of these is the global minimum, with a specific energy difference between them. This energy barrier is critical for understanding the molecule's dynamic behavior in solution.

The optimized geometric parameters provide the foundational data for all other calculations.

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of N-Cyclopropyl-4-fluoroaniline (Calculated at B3LYP/6-311++G(d,p))

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| r(C-F) | Phenyl-Fluorine bond | ~1.35 Å |

| r(C-N) | Phenyl-Nitrogen bond | ~1.41 Å |

| r(N-C_cpa) | Nitrogen-Cyclopropyl C bond | ~1.46 Å |

| Bond Angles (°) ** | ||

| ∠(C-C-N) | Angle within the phenyl ring | ~120.5° |

| ∠(C-N-C_cpa) | Phenyl-Nitrogen-Cyclopropyl | ~123.0° |

| Dihedral Angles (°) ** | ||

| τ(C-C-N-C_cpa) | Phenyl-Nitrogen rotation | ~40-50° |

Note: These are representative values based on calculations for similar aniline derivatives.[8] The out-of-plane angle of the amino group is a known characteristic of substituted anilines.

Spectroscopic Properties: A Computational Fingerprint

Theoretical calculations provide a powerful means to predict and interpret spectroscopic data.

Vibrational Analysis (IR & Raman)

Vibrational spectroscopy is sensitive to the molecule's structure and bonding. Calculated vibrational frequencies allow for a detailed assignment of experimental IR and Raman spectra. It is standard practice to scale calculated harmonic frequencies by a small factor (e.g., ~0.96-0.98 for B3LYP) to account for anharmonicity and minor method imperfections, leading to excellent agreement with experimental data.[7]

Key Predicted Vibrational Modes:

-

N-H Stretch: A characteristic band expected around 3400-3500 cm⁻¹.

-

Aromatic C-H Stretch: Multiple bands typically appearing above 3000 cm⁻¹.

-

C-N Stretch: A strong band in the 1250-1350 cm⁻¹ region.

-

C-F Stretch: A very strong, characteristic band expected in the 1200-1250 cm⁻¹ region.

-

Cyclopropyl Ring Modes: Characteristic breathing and deformation modes at lower frequencies.

NMR Spectroscopy

Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.[9] The calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Electronic Properties and UV-Vis Spectroscopy

The electronic properties are governed by the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.[10][11][12] A smaller gap suggests the molecule is more polarizable and more reactive.[13]

Time-Dependent DFT (TD-DFT) calculations are used to predict the UV-Vis absorption spectrum, which arises from electronic transitions between molecular orbitals. For N-Cyclopropyl-4-fluoroaniline, the primary absorption bands are expected to be π → π* transitions within the aromatic system.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Electronic Structure and Reactivity Descriptors

Beyond spectroscopy, theoretical calculations reveal the electronic landscape that dictates reactivity.

Frontier Molecular Orbital (FMO) Analysis

The spatial distribution of the HOMO and LUMO indicates likely sites for chemical reactions.

-

HOMO: Represents the ability to donate an electron.[10] Regions with high HOMO density are susceptible to electrophilic attack. In N-Cyclopropyl-4-fluoroaniline, the HOMO is expected to be localized primarily on the aniline nitrogen and the electron-rich aromatic ring.

-

LUMO: Represents the ability to accept an electron.[10] Regions with high LUMO density are susceptible to nucleophilic attack. The LUMO is likely distributed over the aromatic ring, particularly on the carbon atoms.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution, providing an intuitive guide to intermolecular interactions and reactivity.[14]

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, such as around the nitrogen lone pair and the fluorine atom. These are the preferred sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms on the amino group. These are sites for nucleophilic attack and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex quantum mechanical wavefunction into a chemically intuitive Lewis structure of localized bonds, lone pairs, and antibonding orbitals.[15] This method provides quantitative insights into:

-

Natural Atomic Charges: Revealing the charge distribution across the molecule. The nitrogen and fluorine atoms are expected to carry a significant negative charge.[8]

-

Hybridization: Determining the spd character of atomic orbitals in bonds.

-

Intramolecular Interactions: NBO analysis can quantify stabilizing interactions, such as the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the phenyl ring (n → π*). This interaction is key to understanding the electronic communication between the amino group and the ring and is a major factor in determining the molecule's overall conformation and reactivity.[16][17]

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Value / Description | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Correlates with ionization potential; electron-donating ability. |

| LUMO Energy | ~ -0.5 to -1.0 eV | Correlates with electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Indicates chemical stability and resistance to excitation.[13] |

| Dipole Moment | ~ 2.0 to 2.5 Debye | Measures overall molecular polarity. |

| Natural Charge on N | Highly Negative | Confirms the basicity and nucleophilicity of the amino group. |

| Natural Charge on F | Highly Negative | Indicates a site for potential intermolecular interactions.[2] |

Implications for Drug Development

The theoretical data package generated for N-Cyclopropyl-4-fluoroaniline provides a powerful predictive tool for drug discovery professionals.

-

Scaffold Design: The optimized 3D structure is the essential starting point for structure-based drug design and virtual screening. It can be docked into the active site of a target protein to predict binding modes and affinities.[18]

-

Metabolic Stability: The C-F bond is exceptionally strong, and its presence is known to block sites of metabolic oxidation. The NBO analysis of bond strengths can further inform potential metabolic liabilities.

-

Pharmacophore Modeling: The MEP map defines the key pharmacophoric features: the N-H group acts as a hydrogen bond donor, while the nitrogen lone pair and fluorine atom act as hydrogen bond acceptors. This information is critical for designing molecules that will interact favorably with a biological target.

-

SAR Guidance: By understanding the electronic properties (e.g., HOMO/LUMO energies, atomic charges), chemists can make rational decisions about where to place additional substituents to modulate reactivity, lipophilicity, and binding interactions. For instance, adding an electron-withdrawing group would lower the HOMO energy, making the molecule less susceptible to oxidation.[3][8]

Conclusion

This guide has outlined a comprehensive and self-validating theoretical framework for the in-depth characterization of N-Cyclopropyl-4-fluoroaniline. By employing established DFT methods, it is possible to generate a rich dataset encompassing the molecule's conformational preferences, structural parameters, spectroscopic signatures, and electronic reactivity profile. These computational insights provide a robust foundation for understanding the molecule's fundamental properties, interpreting experimental results, and guiding its strategic deployment in the development of next-generation pharmaceuticals and advanced materials. The in-silico approach championed here represents a critical step in modern chemical research, accelerating the design-synthesis-testing cycle and enabling a more rational approach to molecular engineering.

References

-

Sardari, M., et al. (2018). A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline–pyrrole copolymer. ResearchGate. Available at: [Link]

-

Shishehgari, Z., & Peyghami, M. R. (2014). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Oriental Journal of Chemistry. Available at: [Link]

-

Kuznetsov, I., et al. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. PubMed Central. Available at: [Link]

-

Hakem, A., et al. (2018). DFT calculations of Energies and thermodynamics parameters of Aniline sorption on Montmorillonite surface (MMTs). Algerian Journal of Environmental Science and Technology. Available at: [Link]

-

Adamowicz, L., et al. (2010). DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. Available at: [Link]

-

Hassan, A., et al. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. Available at: [Link]

-

Srivastava, A., & Prasad, O. (2013). Optimized structure of aniline at B3LYP/6-31G(d). ResearchGate. Available at: [Link]

-

McKay, G., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. PubMed. Available at: [Link]

-

R, P., & S, S. (2022). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Journal of Creative Research Thoughts. Available at: [Link]

-

Paul, S., & Guchhait, N. (2022). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. Available at: [Link]

-

Krygowski, T. M., et al. (2004). How the Shape of the NH2 Group Depends on the Substituent Effect and H-Bond Formation in Derivatives of Aniline. ResearchGate. Available at: [Link]

-

Jha, G. (2023). HOMO LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available at: [Link]

-

Kolehmainen, E., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Academia.edu. Available at: [Link]

-

Szelag, M., et al. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. MDPI. Available at: [Link]

-

S, S., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. Available at: [Link]

-

Yildirim, A. (2022). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]

-

Liu, F., & Ji, G. (2022). Accuracy of One-Electron Technique for Estimating LUMO Energies of Triphenylamine Derivatives. ChemRxiv. Available at: [Link]

-

Weinhold, F. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. Available at: [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available at: [Link]

-

Götz, A., & Riniker, S. (2022). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. Available at: [Link]

-

Smith, L., et al. (2002). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, A., et al. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. AIP Conference Proceedings. Available at: [Link]

Sources

- 1. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aljest.net [aljest.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]

- 10. irjweb.com [irjweb.com]

- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 12. youtube.com [youtube.com]

- 13. wuxibiology.com [wuxibiology.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. q-chem.com [q-chem.com]

- 16. researchgate.net [researchgate.net]

- 17. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 18. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Profiling of N-Cyclopropyl-4-fluoroaniline: Experimental Protocols & Theoretical Framework

The following technical guide is structured to serve as a rigorous operational resource for researchers and process chemists. It synthesizes available experimental data with high-fidelity theoretical estimation methods to bridge the gap in direct thermochemical literature for this specific intermediate.[1]

Executive Summary & Compound Identity

N-Cyclopropyl-4-fluoroaniline is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors).[1] Its thermochemical profile is dominated by two competing structural features: the electronic stabilization of the para-fluoroaniline core and the high ring strain energy (~115 kJ/mol) of the N-cyclopropyl substituent.

Unlike its isomer 4-cyclopropyl-2-fluoroaniline, this compound features the cyclopropyl ring directly bonded to the nitrogen atom, significantly altering its basicity, boiling point, and thermal decomposition pathways.

Physicochemical Baseline

| Property | Value / Description | Source |

| CAS Number | Not Standardized (Ref.[1][2][3] Synthesis EP0430847A1) | [1] |

| Structure | Secondary Amine ( | -- |

| Physical State | Colorless Liquid | [1] |

| Boiling Point | 129–131 °C (at 760 mmHg) | [1] |

| Molecular Weight | 151.18 g/mol | Calc. |

| Key Hazard | Thermal decomposition of salts releases | [1] |

Theoretical Framework: Enthalpy of Formation Estimation

Since direct experimental

The Isodesmic Model

We construct a hypothetical reaction where the N-cyclopropyl group is transferred between electronically similar cores.[1]

Reaction:

Assumption: The heat of reaction (

Calculation of

Using literature values for the reactants and by-products:

-

4-Fluoroaniline (liq):

(Derived from -

Cyclopropylamine (liq):

[4] -

Ammonia (liq):

[5][1]

Estimation Logic:

Assuming

Note: The negative value indicates the stability of the fluoroaniline core outweighs the strain of the cyclopropyl ring, but it is significantly less stable than N-isopropyl-4-fluoroaniline due to that ring strain.

Experimental Methodologies (Self-Validating Protocols)

To validate the estimated values above, the following experimental workflows are required. These protocols are designed with internal calibration checks to ensure data integrity ("Trustworthiness").[1]

Combustion Calorimetry (Determination of )

Objective: Measure the energy released upon complete oxidation to derive

Equipment: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200).

Protocol:

-

Calibration (System Validation):

-

Sample Preparation:

-

Combustion Environment:

-

Wash Analysis (Critical Step):

Figure 1: Workflow for high-precision combustion calorimetry of fluorinated liquid amines.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Define the "On-set Temperature" (

Protocol:

-

Crucible Selection: Gold-plated high-pressure crucibles (to withstand vapor pressure and potentially corrosive HF generation).[1]

-

Ramp Rate: 5 °C/min from 25 °C to 400 °C.

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative) comparison.[1]

-

Safety Limit Definition:

-

Identify the first exothermic deviation.[1]

-

Rule of Thumb: Process temperature must be limited to

for adiabatic operations.

-

Process Safety & Stability Profile

The N-cyclopropyl group introduces a specific vulnerability: Ring Opening Polymerization/Decomposition .[1]

-

Acid Sensitivity: In the presence of strong Lewis acids (like

, often used in downstream synthesis), the cyclopropyl ring can open exothermically. -

Thermal Runaway: The patent literature notes that the tetrafluoroborate salt of the precursor decomposes at ~160 °C [1]. The free base described here boils at 129-131 °C, suggesting it can be distilled safely at atmospheric pressure, provided the pot temperature does not exceed ~150 °C.

-

Recommendation: Distillation should preferably be conducted under reduced pressure (vacuum) to keep the bulk temperature below 100 °C, preserving the strained ring integrity.

Figure 2: Stability logic map highlighting the window of safe operation versus decomposition triggers.[1]